REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](I)=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.[NH2:10][C:11]1[CH:21]=[CH:20][CH:19]=[CH:18][C:12]=1[C:13]([NH:15][O:16][CH3:17])=[O:14].[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1C=CC(P(C2C(OC3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=CC=3)=CC=CC=2)C2C=CC=CC=2)=CC=1>CC([O-])=O.CC([O-])=O.[Pd+2].O1CCOCC1>[Br:1][C:2]1[C:3]([NH:10][C:11]2[CH:21]=[CH:20][CH:19]=[CH:18][C:12]=2[C:13]([NH:15][O:16][CH3:17])=[O:14])=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1 |f:2.3.4.5,7.8.9|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)Cl)I
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Name
|
|
Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)NOC)C=CC=C1
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Name
|
K3PO4
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Quantity
|
8.34 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was degassed with N2 for 1 h
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Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
this mixture was degassed again with N2 for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
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Details
|
The resulting mixture was refluxed for overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After completion of reaction, solvent
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Type
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CUSTOM
|
Details
|
was removed under reduced pressure and residue
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Type
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ADDITION
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Details
|
was diluted with water (100 mL)
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Type
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EXTRACTION
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Details
|
extracted with 5% MeOH-DCM (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
Combined organic layers were dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to give a crude compound
|
Type
|
CUSTOM
|
Details
|
It was purified by column chromatography over silica gel (60-120 mesh)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=NC1)Cl)NC1=C(C(=O)NOC)C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |